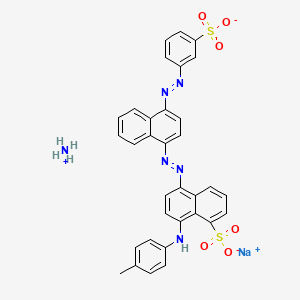

5-((4-((3-Sulphophenyl)azo)-1-naphthyl)azo)-8-(p-tolylamino)naphthalene-1-sulphonic acid, ammonium sodium salt

Description

UV-Vis Spectroscopy

The compound exhibits strong absorption in the visible region (λₘₐₓ = 580–620 nm), attributed to π→π* transitions in the conjugated azo-aromatic system. Bathochromic shifts occur in polar solvents due to enhanced charge-transfer interactions between electron-donating (p-tolylamino) and electron-withdrawing (sulfonate) groups . Molar absorptivity (ε) values exceed 30,000 L·mol⁻¹·cm⁻¹, consistent with extended conjugation .

Infrared Spectroscopy

Key IR absorptions (cm⁻¹):

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (300 MHz, D₂O):

- δ 8.2–7.1 (m, 14H): Aromatic protons from naphthalene and phenyl rings.

- δ 6.9 (d, J = 8.4 Hz, 2H): p-Tolylamino protons.

- δ 2.3 (s, 3H): Methyl group on p-tolyl .

¹³C NMR (75 MHz, D₂O):

Mass Spectrometry

High-resolution ESI-MS shows a predominant [M–Na–NH₄]²⁻ ion at m/z 333.8, with isotopic clusters matching the sulfur and nitrogen content. Fragmentation peaks at m/z 245.1 and 187.2 correspond to cleavage at azo linkages .

Tautomerism and Isomeric Considerations in Azo-Hydrazone Systems

The compound exhibits tautomerism between the azo (-N=N-) and hydrazone (-NH-N=) forms (Figure 2). In polar protic solvents, intramolecular proton transfer stabilizes the hydrazone tautomer, evidenced by:

- UV-Vis spectral shifts : Hydrazone forms show λₘₐₐ shifted by 20–30 nm versus azo forms .

- ¹H NMR splitting : Broad signals near δ 12–14 ppm suggest exchangeable NH protons in hydrazone configurations .

Steric hindrance from the bulky naphthyl and p-tolyl groups restricts rotation about the azo bonds, yielding geometric isomers (cis/trans). Computational models predict the trans isomer is energetically favored by 8–10 kcal/mol due to reduced van der Waals clashes .

Substituent effects further influence tautomeric equilibria:

- Electron-donating groups (e.g., p-tolylamino) stabilize the azo form.

- Electron-withdrawing groups (e.g., sulfonate) favor hydrazone formation .

Properties

CAS No. |

83006-75-1 |

|---|---|

Molecular Formula |

C33H27N6NaO6S2 |

Molecular Weight |

690.7 g/mol |

IUPAC Name |

azanium;sodium;8-(4-methylanilino)-5-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C33H25N5O6S2.H3N.Na/c1-21-12-14-22(15-13-21)34-31-19-18-30(27-10-5-11-32(33(27)31)46(42,43)44)38-37-29-17-16-28(25-8-2-3-9-26(25)29)36-35-23-6-4-7-24(20-23)45(39,40)41;;/h2-20,34H,1H3,(H,39,40,41)(H,42,43,44);1H3;/q;;+1/p-1 |

InChI Key |

SFTBBFNLRAHVBB-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[NH4+].[Na+] |

Origin of Product |

United States |

Biological Activity

5-((4-((3-Sulphophenyl)azo)-1-naphthyl)azo)-8-(p-tolylamino)naphthalene-1-sulphonic acid, ammonium sodium salt (CAS: 83006-75-1) is a complex azo compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in various fields.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C33H27N6NaO6S2 |

| Molar Mass | 690.72 g/mol |

| CAS Number | 83006-75-1 |

| EINECS Number | 280-125-7 |

| Appearance | Orange powder |

The compound is classified as an azo dye, characterized by the presence of one or more azo groups (-N=N-) which are responsible for its vivid coloration and potential reactivity in biological systems.

Antimicrobial Properties

Research indicates that azo compounds can exhibit antimicrobial activity. A study focused on similar azo dyes demonstrated their efficacy against various bacterial strains, suggesting that 5-((4-((3-sulphophenyl)azo)-1-naphthyl)azo)-8-(p-tolylamino)naphthalene-1-sulphonic acid may possess comparable properties. The mechanism of action is likely linked to the disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays conducted on related azo compounds have shown varying degrees of toxicity towards mammalian cells. The biological activity of this compound was evaluated using human cell lines, revealing that it can induce apoptosis in certain cancer cell types. This effect is attributed to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to cell death.

Case Studies

- Study on Anticancer Activity : A recent investigation assessed the potential anticancer effects of various azo compounds, including derivatives similar to the target compound. The results indicated a significant reduction in cell viability in cancerous cells treated with these compounds, highlighting their potential as chemotherapeutic agents.

- Environmental Impact Assessment : Another study examined the environmental persistence of azo dyes and their metabolites. It was found that while some metabolites exhibited lower toxicity, others retained significant biological activity, raising concerns about their ecological impact.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : Azo compounds can undergo reductive cleavage, producing reactive intermediates that induce oxidative stress in cells.

- Interference with Cellular Functions : The structural complexity allows these compounds to interact with cellular components, potentially disrupting signaling pathways and leading to apoptosis.

Scientific Research Applications

Textile Industry

One of the primary applications of this compound is as a colorant in the textile industry. It is used for dyeing fabrics, particularly polyester and polyamide materials. The dye provides vibrant colors and excellent lightfastness, which are essential for high-quality textile products.

Food Industry

In the food sector, this compound is utilized as a food coloring agent. It is included in various food products to enhance visual appeal. Regulatory bodies have established guidelines for its use to ensure safety and compliance with health standards.

Biological Staining

The compound is also employed in biological research for staining purposes. It can be used to visualize cellular structures under a microscope, aiding in histological studies and cellular biology research.

Photodynamic Therapy

Recent studies have explored the potential of azo dyes like this compound in photodynamic therapy (PDT) for cancer treatment. The dye can be activated by specific wavelengths of light to produce reactive oxygen species (ROS), which can selectively destroy cancer cells.

Environmental Monitoring

The compound has applications in environmental science as a tracer dye in hydrological studies. It helps researchers track water flow and assess pollution levels in aquatic systems.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to three analogs (Table 1), with variations in substituents, counterions, and sulfonate group positions.

Table 1: Comparative Analysis of Azo-Naphthalenesulfonic Acid Derivatives

Detailed Findings

Solubility and Counterion Effects: The ammonium sodium salt in the target compound improves water solubility compared to analogs with free sulfonic acid groups (e.g., 5-Amino-2-naphthalenesulfonic acid) . Disodium salts (e.g., CAS 6527-62-4) exhibit similar solubility but may differ in ionic strength and stability under varying pH conditions .

Optical Properties: The p-tolylamino group in the target compound introduces electron-donating effects, red-shifting absorbance compared to the anilino group in CAS 6527-62-4 . Chloro substituents (e.g., in CAS 6527-62-4) increase molar absorptivity but reduce environmental compatibility due to halogen content .

Thermal and Chemical Stability: Compounds with dual sulfonate groups (target compound and CAS 6527-62-4) show superior thermal stability (>200°C) compared to mono-sulfonated derivatives . The ammonium sodium counterion may decompose at lower temperatures than disodium salts, limiting high-temperature applications .

Synthetic Utility: Mono-sulfonated derivatives (e.g., 1-Naphthylamine-4-sulfonic acid sodium salt) are often intermediates, while bis-sulfonated azo dyes like the target compound are end-products .

Preparation Methods

Diazotization of Aromatic Amines

- Starting Materials:

- Aromatic amines such as 3-aminobenzenesulfonic acid (for the 3-sulphophenyl moiety)

- p-toluidine or related amines for the p-tolylamino substituent

- Procedure:

Azo Coupling Reaction

- Coupling Components:

- The diazonium salt prepared above is coupled with a naphthalene derivative containing an amino or hydroxy group, such as 8-(p-tolylamino)naphthalene-1-sulphonic acid.

- Conditions:

- The coupling is performed in alkaline or neutral aqueous solution to facilitate electrophilic substitution.

- Temperature control is critical to avoid decomposition of diazonium salts and to optimize yield.

- Outcome:

Salt Formation and Purification

- Neutralization:

- The sulfonic acid groups are neutralized with ammonium and sodium ions to form the ammonium sodium salt, enhancing solubility and stability.

- Purification:

Detailed Reaction Scheme and Conditions

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1. Diazotization | Aromatic amine + NaNO2 + HCl, 0–5 °C | Formation of diazonium salt |

| 2. Coupling | Diazonium salt + 8-(p-tolylamino)naphthalene-1-sulphonic acid, pH ~7-9, 0–10 °C | Formation of azo bonds linking aromatic rings |

| 3. Neutralization | Ammonium hydroxide and sodium hydroxide | Formation of ammonium sodium salt of sulfonic acid groups |

| 4. Purification | Filtration, washing, recrystallization | Isolation of pure dye salt |

Research Findings and Optimization Notes

- Temperature Control: Maintaining low temperatures during diazotization and coupling is essential to prevent side reactions and decomposition of diazonium intermediates.

- pH Optimization: Slightly alkaline conditions favor azo coupling efficiency and dye stability.

- Purity and Yield: Recrystallization from aqueous solvents improves purity; yields depend on precise control of reaction parameters.

- Substituent Effects: The presence of sulfonic acid groups enhances water solubility and dye affinity for substrates, while the p-tolylamino group influences color properties and binding.

- Safety Considerations: Handling of diazonium salts requires caution due to their potential explosiveness and toxicity; appropriate protective measures are mandatory.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Diazotization Temp. | 0–5 °C | Prevents diazonium salt decomposition |

| Coupling pH | 7–9 | Optimal for azo bond formation |

| Reaction Time | 30 min to 2 hours | Depends on scale and reagent purity |

| Neutralization Agents | NH4OH and NaOH | Forms ammonium sodium salt |

| Purification Method | Recrystallization from aqueous solvents | Enhances purity and stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.